Disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino-4,1-phenyleneoxy))bis(benzenesulphonate)
Description
Disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino-4,1-phenyleneoxy))bis(benzenesulphonate) (CAS: 70161-19-2, EINECS: 274-355-7) is a synthetic anthraquinone-derived disodium salt with a complex aromatic structure. Its molecular formula is C₃₈H₂₄N₂Na₂O₁₀S₂, and it has a molar mass of 778.7141 g/mol . The compound features a central 9,10-dihydro-9,10-dioxoanthracene core linked via imino-phenyleneoxy bridges to benzenesulphonate groups, which confer water solubility and stability. It is commonly used in industrial applications, such as dyes or specialty chemicals, due to its chromophoric and chelating properties .
Properties
IUPAC Name |
disodium;2-[4-[[9,10-dioxo-4-[4-(2-sulfonatophenoxy)anilino]anthracen-1-yl]amino]phenoxy]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H26N2O10S2.2Na/c41-37-27-7-1-2-8-28(27)38(42)36-30(40-24-15-19-26(20-16-24)50-32-10-4-6-12-34(32)52(46,47)48)22-21-29(35(36)37)39-23-13-17-25(18-14-23)49-31-9-3-5-11-33(31)51(43,44)45;;/h1-22,39-40H,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRIKVJQFOHOQZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)OC5=CC=CC=C5S(=O)(=O)[O-])NC6=CC=C(C=C6)OC7=CC=CC=C7S(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H24N2Na2O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20890046 | |
| Record name | Benzenesulfonic acid, [(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenyleneoxy)]bis-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20890046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
778.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70161-19-2 | |
| Record name | Benzenesulfonic acid, ((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenyleneoxy))bis-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070161192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, [(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenyleneoxy)]bis-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, [(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenyleneoxy)]bis-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20890046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium [(9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino-4,1-phenyleneoxy)]bis(benzenesulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.574 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino-4,1-phenyleneoxy))bis(benzenesulphonate) typically involves the reaction of 9,10-dihydro-9,10-dioxo-1,4-anthracenediyl with imino-4,1-phenyleneoxy and benzenesulfonate groups under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its disodium salt form .
Chemical Reactions Analysis
Types of Reactions
Disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino-4,1-phenyleneoxy))bis(benzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can result in derivatives with different functional groups .
Scientific Research Applications
Disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino-4,1-phenyleneoxy))bis(benzenesulphonate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino-4,1-phenyleneoxy))bis(benzenesulphonate) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related anthraquinone derivatives:
Structural and Functional Analysis
Solubility and Ionicity :
- The target compound’s disodium benzenesulphonate groups enhance aqueous solubility, making it suitable for water-based systems . In contrast, the free acid form (CAS 3773-10-2) and ethyltoluene-sulphonate derivative (CAS 83027-61-6) exhibit reduced polarity, favoring organic-phase applications .
- The sulphonamide variant (CAS 31373-19-0) lacks ionic character, enabling distinct interactions in chromatographic separations .
Butyl substituents (CAS 3773-10-2) increase hydrophobicity, which may enhance binding to non-polar substrates .
Chromophoric Properties: Anthraquinone derivatives universally absorb visible light due to conjugated π-systems. However, substituents like sulphonate or sulphonamide alter absorption maxima and molar extinction coefficients, critical for dye performance .
Research Findings
- HPLC Separation : The sulphonamide derivative (CAS 31373-19-0) was effectively separated using a Newcrom R1 column (logP = 2.81), highlighting its utility in analytical chemistry .
- Synthetic Modifications : Compounds with ethyltoluenesulphonate groups (CAS 83027-61-6) demonstrate tunable solubility, enabling applications in mixed-solvent industrial processes .
- Regulatory Status : The target compound (CAS 70161-19-2) was last registered under EU regulations in 2018, suggesting ongoing industrial use .
Biological Activity
Disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino-4,1-phenyleneoxy))bis(benzenesulphonate), commonly referred to as Acid Green 40:1, is a synthetic dye belonging to the anthraquinone family. This compound has garnered attention due to its applications in the textile industry and its potential biological activities. This article explores the biological activity of Acid Green 40:1, highlighting its effects on human health, environmental impact, and relevant case studies.
Acid Green 40:1 is characterized by the following chemical properties:
- Molecular Formula : C34H32N2Na2O8S2
- CAS Number : 70161-19-2
- Molecular Weight : 706.736 g/mol
- Solubility : Highly soluble in water (258 g/L at 20°C)
- Density : 1.34 g/cm³ at 20°C
| Property | Value |
|---|---|
| Molecular Formula | C34H32N2Na2O8S2 |
| CAS Number | 70161-19-2 |
| Molecular Weight | 706.736 g/mol |
| Water Solubility | 258 g/L at 20°C |
| Density | 1.34 g/cm³ at 20°C |
Toxicological Profile
The biological activity of Acid Green 40:1 has been a subject of concern due to its potential toxicological effects. Studies indicate that anthraquinones can interact with DNA through intercalation, leading to oxidative DNA damage. This mechanism may contribute to carcinogenic properties observed in some anthraquinone derivatives .
Carcinogenicity Concerns
Research has shown that exposure to certain anthraquinone dyes may be linked to increased risks of various cancers, including esophageal and prostate cancer among workers in dye manufacturing facilities . However, these studies often suffer from limitations such as small sample sizes and confounding exposures.
Environmental Impact
Acid Green 40:1 is known for its persistence in the environment. It can accumulate in aquatic ecosystems and potentially harm aquatic life. The Government of Canada has indicated that while this compound is not currently in significant commercial use, it poses a risk due to its environmental stability and potential toxicity .
Case Study 1: Textile Industry Exposure
A cohort study evaluated workers in a Scottish dyestuff plant exposed to various dyes, including Acid Green 40:1. The study reported significant increases in cancer incidence among workers, suggesting a possible link between long-term exposure to anthraquinone dyes and carcinogenic outcomes .
Case Study 2: Environmental Monitoring
A study conducted in Turkey assessed the decolorization of textile azo-metal complex dyes by halophilic bacteria isolated from saline environments. This research highlighted the potential for bioremediation strategies using microorganisms to mitigate the environmental impact of synthetic dyes like Acid Green 40:1 .
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR can confirm imino and sulfonate group connectivity, with aromatic proton signals in the δ 7.0–8.5 ppm range .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., CHNNaOS, exact mass 706.140 g/mol) .
- UV-Vis Spectroscopy : Anthraquinone moieties exhibit strong absorbance in the 400–500 nm range, useful for quantifying concentration in solution .
What are its primary applications in academic research?
Basic Research Question
The compound’s anthraquinone core and sulfonate groups suggest roles as:
- Photosensitizers : For studying electron-transfer mechanisms in photochemical reactions.
- Surfactants : As anionic stabilizers in colloidal systems, analogous to distyrylbiphenyl disulfonates .
- Dye Intermediates : Potential use in synthesizing acid dyes (e.g., Acid Violet 43 derivatives) for material science studies .
How can researchers analyze its stability under varying pH and temperature conditions?
Advanced Research Question
- pH Stability : Use HPLC or LC-MS to monitor degradation products (e.g., anthraquinone derivatives) after incubation in buffered solutions (pH 2–12) at 25–80°C .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures, while FT-IR tracks functional group integrity .
What computational methods predict its electronic properties and reactivity?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox potential, focusing on the anthraquinone moiety’s electron-accepting behavior.
- Molecular Dynamics (MD) : Simulate interactions with solvents or biological membranes to study sulfonate group hydrophilicity .
How can interactions with biological macromolecules (e.g., proteins) be investigated?
Advanced Research Question
- Fluorescence Quenching : Monitor changes in protein fluorescence (e.g., bovine serum albumin) upon compound binding to determine binding constants.
- Circular Dichroism (CD) : Assess conformational changes in proteins or DNA upon interaction .
What strategies resolve contradictions in spectral data during structural elucidation?
Advanced Research Question
- Isomer Discrimination : Use 2D NMR (e.g., COSY, NOESY) to distinguish positional isomers of imino or sulfonate groups.
- X-ray Crystallography : Resolve ambiguous connectivity in the anthracene core, though crystallization may require co-crystallizing agents .
What are the environmental persistence and degradation pathways of this compound?
Advanced Research Question
- Biodegradation Studies : Incubate with wastewater sludge (SPE-purified samples) and track degradation via LC-MS/MS, identifying metabolites like hydroxylated anthraquinones .
- Photocatalysis : Assess TiO-mediated UV degradation kinetics, measuring half-lives under simulated sunlight .
Notes on Methodology and Evidence
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
